molecular formula C11H15NO3S B2696137 (E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide CAS No. 500707-11-9

(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide

Cat. No. B2696137
CAS RN: 500707-11-9
M. Wt: 241.31
InChI Key: UMYDYLMWDYKICU-JTQLQIEISA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .

Scientific Research Applications

Synthesis and Chemical Reactivity

Aramini et al. (2003) investigated the reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride, leading to an efficient synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes. This process is significant for its straightforward approach and the wide applicability of the compounds in chemical and pharmaceutical fields (Aramini et al., 2003).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, compounds structurally related to "(E)-N-[(2S)-1-Hydroxypropan-2-yl]-2-phenylethenesulfonamide" have been evaluated for their therapeutic potentials. For instance, Murugesan et al. (1998) discovered biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists, providing insights into the development of treatments for cardiovascular diseases (Murugesan et al., 1998).

Photodynamic Therapy and Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield for potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Neuropharmacology

Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, demonstrating potential applications in the treatment of neurological disorders by modulating the kynurenine pathway (Röver et al., 1997).

Enzyme Inhibition Studies

Di Fiore et al. (2011) conducted X-ray crystallographic studies on N-substituted benzenesulfonamides as carbonic anhydrase inhibitors, highlighting the importance of the sulfonamide group in enzyme inhibition and offering a basis for designing more effective inhibitors (Di Fiore et al., 2011).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any potential risks associated with the compound, including toxicity, flammability, environmental impact, and handling precautions .

properties

IUPAC Name

(E)-N-[(2S)-1-hydroxypropan-2-yl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-10(9-13)12-16(14,15)8-7-11-5-3-2-4-6-11/h2-8,10,12-13H,9H2,1H3/b8-7+/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYDYLMWDYKICU-JARNTUPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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